molecular formula C13H24N2O3 B063639 Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate CAS No. 178312-51-1

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate

Cat. No.: B063639
CAS No.: 178312-51-1
M. Wt: 256.34 g/mol
InChI Key: DRYSGWPVVVBDNA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3 It is a derivative of azetidine and piperidine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
  • Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride

Uniqueness

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group and azetidine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Biological Activity

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.319 g/mol
  • CAS Number : 1257293-73-4
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways related to cell growth and immune responses .

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

  • Neuroprotective Effects :
    • Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegeneration .
    • In vitro studies demonstrated that it could enhance cell viability in the presence of neurotoxic agents like amyloid-beta, suggesting potential applications in Alzheimer's disease .
  • Antimicrobial Properties :
    • Preliminary data suggest that this compound possesses antimicrobial activity against various bacterial strains, though further studies are needed to elucidate its efficacy .
  • Potential as a Drug Precursor :
    • The compound is being explored as a building block for synthesizing more complex pharmaceuticals, particularly in the realm of central nervous system (CNS) disorders .

Neuroprotection Against Amyloid-beta

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta. The results showed:

  • Cell Viability Improvement : Treatment with the compound resulted in a significant increase in cell viability compared to untreated controls (62.98% vs. 43.78%) .
  • Cytokine Modulation : The compound reduced TNF-alpha production, indicating a potential mechanism for its neuroprotective effects.

Antimicrobial Activity

In another study, various derivatives of azetidine compounds were tested for their antimicrobial properties:

  • Efficacy Against Bacterial Strains : this compound showed promising results against both Gram-positive and Gram-negative bacteria, warranting further investigation into its structural modifications for enhanced activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
Tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidineModerate neuroprotective effectsSimilar structure but different receptor interactions
Tert-butyl N-(4-hydroxy-piperidin-4-yl)carbamatePotential enzyme inhibitorFocused on metabolic pathways

Properties

IUPAC Name

tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-7-10(8-15)14-6-4-5-11(16)9-14/h10-11,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYSGWPVVVBDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(t-butoxycarbonyl)-3-methanesulphonyloxyazetidine (see International Patent Application Publication no. WO93/19059) (1.5 g, 4.78 mmol) and 3-hydroxypiperidine (1.9 g, 4 mol. equiv.) was heated at 110° C. for sixteen hours. The mixture was cooled to room temperature and partitioned between ethyl acetate (100 ml) and 5% aqueous sodium bicarbonate solution (100 ml). The layers were separated and the aqueous phase was extracted with a further portion of ethyl acetate (100 ml). The combined organic layers were dried over anhydrous magnesium sulphate. The solution was filtered, the solvent removed from the filtrate under reduced pressure and the crude product purified by column chromatography using silica gel eluting with methanol:dichloromethane (1:9, by volume) to give the title compound (1.4 g). TLC Rf=0.3 (silica, methanol:dichloromethane, 1:9, by volume).
Quantity
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Quantity
1.9 g
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Reaction Step Two

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